Emtricitabine Thioacetate
CAS No.:
Cat. No.: VC0210879
Molecular Formula: C₁₀H₁₂FN₃O₃S₂
Molecular Weight: 305.35
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₀H₁₂FN₃O₃S₂ |
---|---|
Molecular Weight | 305.35 |
Introduction
Chemical Identity and Structure
Emtricitabine Thioacetate is chemically identified as S-{[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl} ethanethioate . This compound is characterized by its precise molecular formula C₁₀H₁₂FN₃O₃S₂ and has a molecular weight of 305.35 g/mol . The compound maintains the core nucleoside structure of Emtricitabine while incorporating a thioacetate group, which likely modifies its pharmacokinetic profile and biological activity.
The chemical structure features a 1,3-oxathiolane ring system with specific stereochemistry at the 2R and 5S positions, a critical factor for its biological activity. The fluorinated cytosine base attached at the 5-position of the oxathiolane ring provides antiviral properties, while the thioacetate modification at the 2-position likely affects the compound's metabolism and cellular uptake mechanisms .
Physical and Chemical Properties
Emtricitabine Thioacetate exists as a solid compound at room temperature, though detailed information about its appearance and physical characteristics is limited in the available literature. Based on material safety data information, the compound is classified for industrial and scientific research applications .
The chemical properties of Emtricitabine Thioacetate are influenced by its structural components:
Relationship to Emtricitabine
Emtricitabine Thioacetate is a derivative of Emtricitabine, which is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in HIV treatment regimens. Emtricitabine itself is a synthetic nucleoside analog of cytosine with a fluorine in the 5-position of the pyrimidine ring and a 3′-thia group in the sugar moiety .
Emtricitabine is commonly formulated in combination with other antiretrovirals such as Tenofovir disoproxil fumarate. This combination is indicated for:
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Treatment of HIV-1 infection in adults and pediatric patients
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Pre-exposure prophylaxis (PrEP) to reduce the risk of sexually acquired HIV-1 in adults at high risk
The thioacetate modification in Emtricitabine Thioacetate represents a prodrug approach, potentially enhancing properties such as stability, bioavailability, or cellular uptake compared to the parent compound.
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